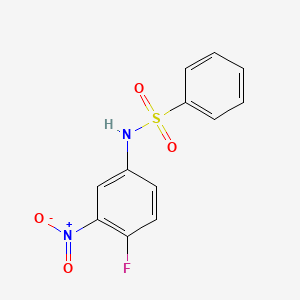
3,3,3-Trifluoro-2-(trifluoromethyl)propionyl fluoride
Übersicht
Beschreibung
. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and thermal stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3,3-Trifluoro-2-(trifluoromethyl)propionyl fluoride can be synthesized through various methods. One common approach involves the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propionic acid with thionyl chloride . The reaction typically occurs under anhydrous conditions and requires a catalyst to facilitate the conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of specialized equipment to handle the highly reactive and corrosive nature of fluorinated compounds. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards .
Analyse Chemischer Reaktionen
Types of Reactions
3,3,3-Trifluoro-2-(trifluoromethyl)propionyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Addition Reactions: The compound can react with nucleophiles to form addition products.
Dimerization: Under the action of triethylamine, it can dimerize to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thionyl chloride, methanesulfonyl chloride, and ethyl chlorosulfate . Reaction conditions often involve anhydrous environments and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with thionyl chloride can produce bistrifluoromethylketene .
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoro-2-(trifluoromethyl)propionyl fluoride has several applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.
Industry: It is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of propanoyl fluoride, 3,3,3-trifluoro-2-(trifluoromethyl)- involves its high reactivity due to the presence of multiple fluorine atoms. These atoms create a highly electronegative environment, making the compound a strong electrophile. This property allows it to react readily with nucleophiles, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride
- 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoyl fluoride
Uniqueness
3,3,3-Trifluoro-2-(trifluoromethyl)propionyl fluoride is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive fluorinated intermediates .
Eigenschaften
CAS-Nummer |
382-22-9 |
|---|---|
Molekularformel |
C4HF7O |
Molekulargewicht |
198.04 g/mol |
IUPAC-Name |
3,3,3-trifluoro-2-(trifluoromethyl)propanoyl fluoride |
InChI |
InChI=1S/C4HF7O/c5-2(12)1(3(6,7)8)4(9,10)11/h1H |
InChI-Schlüssel |
PNIDBKALSVNXJB-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)F)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-2-phenylethenyl]phenol](/img/structure/B8792179.png)


![4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B8792199.png)


![6-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B8792230.png)
![2-{[(Tert-butoxy)carbonyl]amino}ethyl acetate](/img/structure/B8792234.png)
![5-Chlorospiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B8792245.png)


